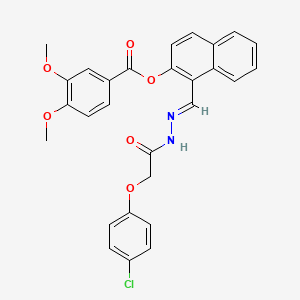

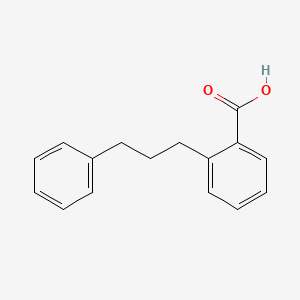

1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlorphenoxygruppe, eine Naphthylgruppe und eine Dimethoxybenzoat-Einheit umfasst. Ihre Synthese und Reaktivität machen sie zu einem interessanten Forschungsobjekt in der organischen Chemie, der pharmazeutischen Chemie und der Materialwissenschaft.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoat umfasst in der Regel mehrere Schritte:

Bildung des Chlorphenoxyacetil-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Chlorphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid, um 4-Chlorphenoxyessigsäure zu bilden.

Acylierungsreaktion: Die 4-Chlorphenoxyessigsäure wird dann mit Hydrazinhydrat umgesetzt, um das Carbohydrazid-Zwischenprodukt zu bilden.

Kupplung mit der Naphthylgruppe: Das Carbohydrazid-Zwischenprodukt wird unter sauren Bedingungen mit 2-Naphthylamin gekoppelt, um das Hydrazonoylderivat zu bilden.

Veresterung: Schließlich wird das Hydrazonoylderivat in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) mit 3,4-Dimethoxybenzoesäure verestert, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen sowie fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) können Carbonylgruppen in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorphenoxygruppe auftreten, wobei das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).

Hauptprodukte

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

1-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie: Potenzieller Einsatz bei der Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen aufgrund seiner Fähigkeit, stabile Komplexe mit biologischen Makromolekülen zu bilden.

Medizin: Wird auf seine potenziellen pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 1-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoat seine Wirkungen entfaltet, hängt von seiner Anwendung ab:

Biologische Systeme: Es kann durch Bindung an bestimmte Enzyme oder Rezeptoren wirken und deren Aktivität so modulieren. Die Chlorphenoxy- und Naphthylgruppen können mit hydrophoben Taschen in Proteinen interagieren, während die Carbohydrazonoylgruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann.

Chemische Reaktionen: Die Reaktivität der Verbindung wird durch die elektronenziehenden Effekte der Chlorphenoxy- und Dimethoxybenzoatgruppen beeinflusst, die Reaktionszwischenprodukte und Übergangszustände stabilisieren können.

Wirkmechanismus

The mechanism by which 1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate exerts its effects depends on its application:

Biological Systems: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorophenoxy and naphthyl groups can interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with amino acid residues.

Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorophenoxy and dimethoxybenzoate groups, which can stabilize reaction intermediates and transition states.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

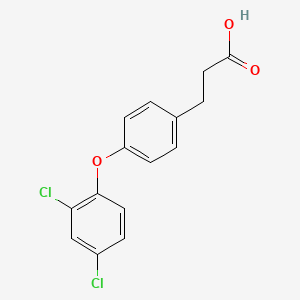

- 4-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoat

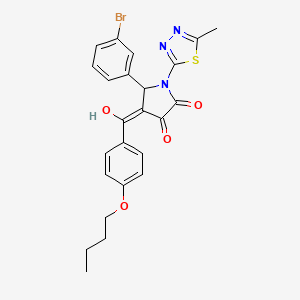

- 4-Brom-2-(2-((3-chlorphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoat

Einzigartigkeit

1-(2-((4-Chlorphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoat ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung macht.

Eigenschaften

CAS-Nummer |

767305-72-6 |

|---|---|

Molekularformel |

C28H23ClN2O6 |

Molekulargewicht |

518.9 g/mol |

IUPAC-Name |

[1-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C28H23ClN2O6/c1-34-25-14-8-19(15-26(25)35-2)28(33)37-24-13-7-18-5-3-4-6-22(18)23(24)16-30-31-27(32)17-36-21-11-9-20(29)10-12-21/h3-16H,17H2,1-2H3,(H,31,32)/b30-16+ |

InChI-Schlüssel |

FOXNWZPLQUYMNI-OKCVXOCRSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=C(C=C4)Cl)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=C(C=C4)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

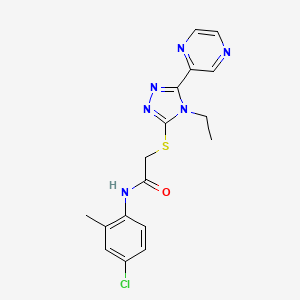

![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)

![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)

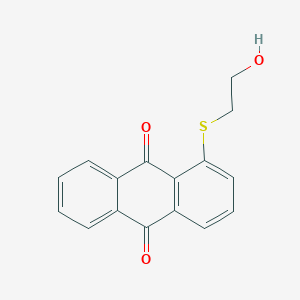

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)

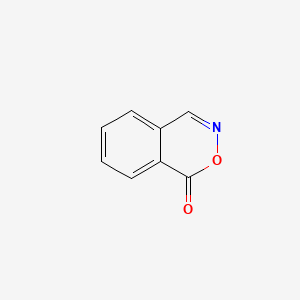

![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)